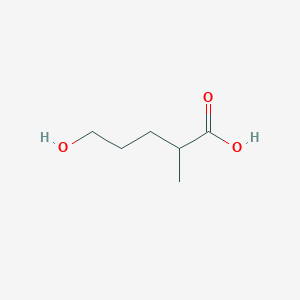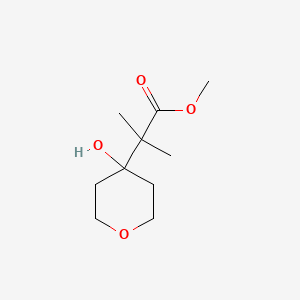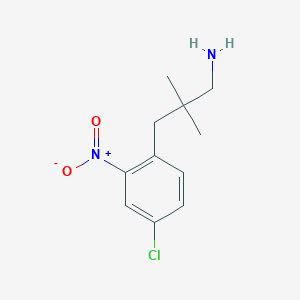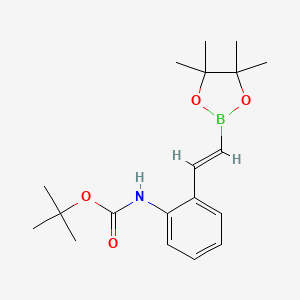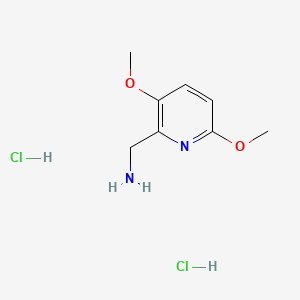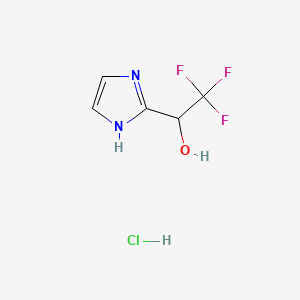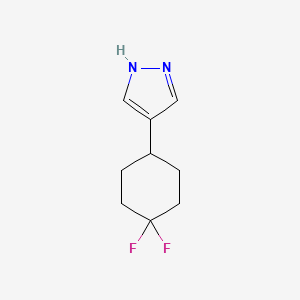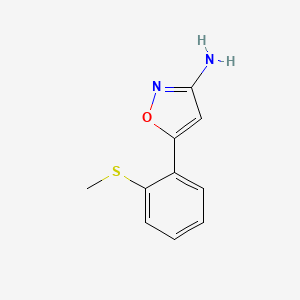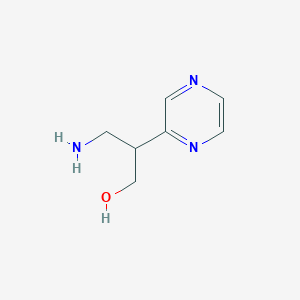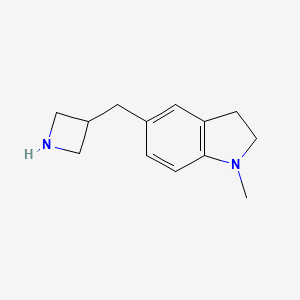
5-(Azetidin-3-ylmethyl)-1-methylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-3-ylmethyl)-1-methylindoline is a heterocyclic compound that features both an azetidine ring and an indoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-ylmethyl)-1-methylindoline typically involves the formation of the azetidine ring followed by its attachment to the indoline moiety. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by the aza-Michael addition to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
5-(Azetidin-3-ylmethyl)-1-methylindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives of the compound.
科学的研究の応用
5-(Azetidin-3-ylmethyl)-1-methylindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(Azetidin-3-ylmethyl)-1-methylindoline involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The indoline moiety can also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound also contains an azetidine ring and is used in similar applications.
2-(Azetidin-3-yl)-1H-imidazole hydrochloride: Another compound with an azetidine ring, used in medicinal chemistry.
Uniqueness
5-(Azetidin-3-ylmethyl)-1-methylindoline is unique due to the presence of both the azetidine and indoline moieties, which can provide a distinct set of biological activities and chemical reactivity. This combination makes it a valuable compound for various research applications.
特性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC名 |
5-(azetidin-3-ylmethyl)-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C13H18N2/c1-15-5-4-12-7-10(2-3-13(12)15)6-11-8-14-9-11/h2-3,7,11,14H,4-6,8-9H2,1H3 |
InChIキー |
QSRMCNWLBLXTQS-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C1C=CC(=C2)CC3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


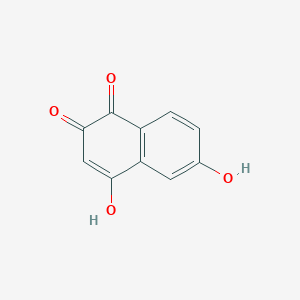
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
